molecular formula C18H20FN3O B2838208 3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1795478-04-4

3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Cat. No. B2838208
CAS RN: 1795478-04-4
M. Wt: 313.376
InChI Key: WVVBUBJRTAGMDQ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide, also known as FPPP, is a compound that belongs to the class of phenylpropanoids. It is a synthetic compound that has been widely used in scientific research for its various applications.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Practical Synthesis of Pharmaceutical Intermediates: A study describes the synthesis of a key pharmaceutical intermediate, showcasing methodologies that might be relevant for synthesizing compounds like 3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide. The process involved palladium-catalyzed reactions and selective chlorination, demonstrating advanced synthetic techniques for complex organic molecules (Xin Wang et al., 2006).

Biological and Pharmacological Studies

  • Anticonvulsant Activity of Hybrid Compounds: Research on new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides has shown significant anticonvulsant activity, indicating the potential for related compounds to be explored for neurological applications. This suggests a path for investigating the neurological effects of related molecules (K. Kamiński et al., 2015).

Sensor Technology and Chemical Analysis

  • Fluorescent pH Sensor Development: A study on a pyrrolidine constrained bipyridyl-dansyl conjugate highlights the application of similar structural motifs in sensor technology. The compound acts as a selective chemosensor for aluminum ions, leveraging internal charge transfer (ICT) mechanisms, which could inspire research into using similar compounds for sensing applications (D. Maity & T. Govindaraju, 2010).

Advanced Organic Synthesis Techniques

  • Stereoselective Synthesis of Key Intermediates: The stereoselective synthesis of a key intermediate for a fluoroquinolone antibiotic demonstrates the intricate synthesis strategies that could be applicable for creating compounds with specific stereochemistry, which is crucial for their biological activity and potential applications (M. Lall et al., 2012).

properties

IUPAC Name

3-(2-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-16-6-2-1-5-14(16)8-9-18(23)21-15-10-12-22(13-15)17-7-3-4-11-20-17/h1-7,11,15H,8-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVBUBJRTAGMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=CC=C2F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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